

# physical and chemical properties of Cobalt(II) tetrafluoroborate hexahydrate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Cobalt(II) tetrafluoroborate hexahydrate*

Cat. No.: *B102891*

[Get Quote](#)

An In-Depth Technical Guide to **Cobalt(II) Tetrafluoroborate Hexahydrate**

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Cobalt(II) tetrafluoroborate hexahydrate**, tailored for researchers, scientists, and professionals in drug development. This document details the compound's characteristics, methods for its synthesis and analysis, and its emerging role in therapeutic applications.

## Introduction

**Cobalt(II) tetrafluoroborate hexahydrate**, with the chemical formula  $[\text{Co}(\text{H}_2\text{O})_6]^{2+} \cdot 2[\text{BF}_4]^-$ , is an inorganic coordination compound. It consists of a central cobalt(II) ion octahedrally coordinated by six water molecules, forming the hexaaquacobalt(II) cation,  $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$ . The charge is balanced by two tetrafluoroborate anions,  $[\text{BF}_4]^-$ . The weakly coordinating nature of the tetrafluoroborate anion makes this compound a valuable and versatile precursor for the synthesis of a wide range of novel cobalt(II) complexes.<sup>[1]</sup> Its applications span catalysis, materials science, and electrochemistry.<sup>[2]</sup> For drug development professionals, its utility lies in serving as a starting material for creating sophisticated cobalt-based therapeutic agents, including hypoxia-activated prodrugs.<sup>[3][4][5]</sup>

## Physical and Chemical Properties

**Cobalt(II) tetrafluoroborate hexahydrate** is a red crystalline solid that is stable under standard laboratory conditions.[2] It is known to be soluble in water and other polar solvents.[2][6][7] The compound is paramagnetic due to the presence of the high-spin Co(II) ion ( $d^7$  configuration).[6]

## Quantitative Physical and Chemical Data

The following tables summarize the key quantitative properties of **Cobalt(II) tetrafluoroborate hexahydrate**.

Identifier	Value	Reference
CAS Number	15684-35-2	[8][9]
Molecular Formula	$\text{Co}(\text{BF}_4)_2 \cdot 6\text{H}_2\text{O}$	[9]
Molecular Weight	340.63 g/mol	[9][10]
IUPAC Name	cobalt(2+);ditetrafluoroborate;hexahydrate	[8][10]

Physical Property	Value	Reference
Appearance	Red crystalline solid	[2]
Melting Point	Phase transitions observed in the range of 120 - 330 K	[11]
Solubility	Soluble in water and polar solvents	[2][6][7]
Density	Data not available	

Spectroscopic and Magnetic Properties	Value	Reference
UV-Vis Absorption ( $\lambda_{\text{max}}$ for $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$ )	~510 nm	[12]
Key IR Absorption Bands ( $\text{BF}_4^-$ , asymmetric stretch)	1000 - 1100 $\text{cm}^{-1}$	
Key IR Absorption Bands (Coordinated $\text{H}_2\text{O}$ , O-H stretch)	3000 - 3500 $\text{cm}^{-1}$ (broad)	
Key IR Absorption Bands (Coordinated $\text{H}_2\text{O}$ , H-O-H bend)	~1600 - 1630 $\text{cm}^{-1}$	
Magnetic Moment ( $\mu_{\text{eff}}$ )	Spin-only (calculated): ~3.87 B.M.	[13]

## Experimental Protocols

Detailed methodologies for the synthesis and characterization of **Cobalt(II) tetrafluoroborate hexahydrate** are provided below.

### Synthesis via Direct Neutralization

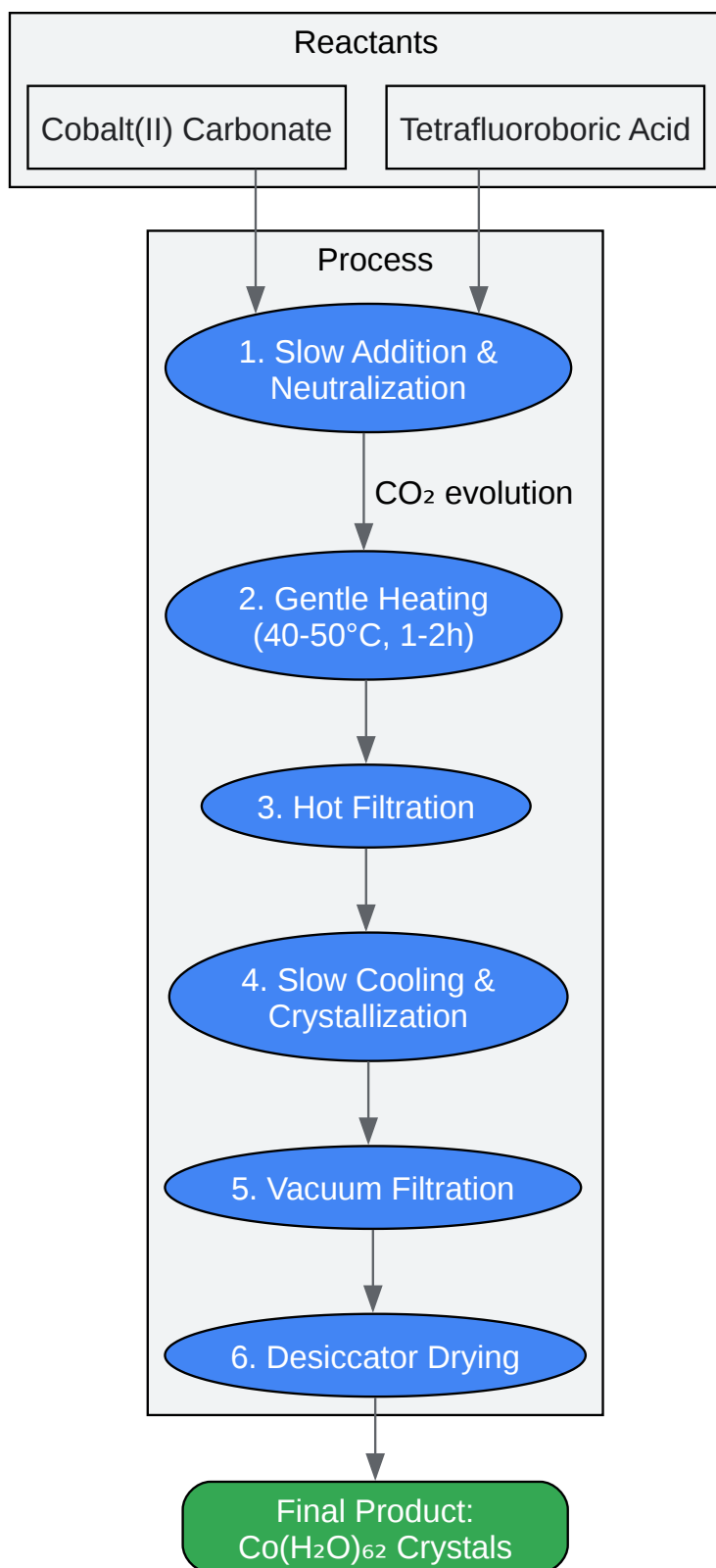
This protocol describes a common laboratory-scale synthesis from cobalt(II) carbonate and tetrafluoroboric acid.[1]

Materials:

- Cobalt(II) Carbonate ( $\text{CoCO}_3$ )
- 48-50% Tetrafluoroboric Acid ( $\text{HBF}_4$ ) solution in water
- Deionized water
- Ethanol

#### Procedure:

- In a fume hood, slowly add a stoichiometric amount of solid Cobalt(II) Carbonate to a stirred solution of 48-50% tetrafluoroboric acid. A 1:2 molar ratio of  $\text{CoCO}_3$  to  $\text{HBF}_4$  should be used.
- The addition should be performed portion-wise to control the effervescence ( $\text{CO}_2$  evolution).
- After the addition is complete, gently warm the solution to approximately 40-50°C and continue stirring for 1-2 hours to ensure the reaction goes to completion.
- Filter the resulting warm, pink-red solution to remove any unreacted carbonate.
- Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
- Collect the red crystals by vacuum filtration.
- Wash the crystals with a small amount of cold ethanol to remove any residual acid.
- Dry the product in a desiccator over a suitable drying agent.



[Click to download full resolution via product page](#)

**Caption:** Synthesis workflow for **Cobalt(II) tetrafluoroborate hexahydrate**.

## Characterization Protocols

### 3.2.1 Single-Crystal X-ray Diffraction:

- **Crystal Selection:** A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (e.g., to 100 K). It is then exposed to a monochromatic X-ray beam.
- **Diffraction Measurement:** Diffraction data are collected as the crystal is rotated. The intensities and positions of the diffracted X-rays are recorded by a detector.
- **Structure Solution and Refinement:** The collected data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined to yield precise atomic positions and bond lengths. The expected result is an octahedral  $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$  cation and two tetrahedral  $\text{BF}_4^-$  anions in the crystal lattice.[\[1\]](#)

### 3.2.2 Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):

- **Sample Preparation:** A small, accurately weighed amount of the crystalline sample (e.g., 5-10 mg) is placed into an alumina or platinum crucible.
- **Analysis:** The crucible is placed in the TGA-DSC instrument.
- **Heating Program:** The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
- **Data Interpretation:** The TGA curve will show mass loss as a function of temperature, corresponding to the sequential loss of the six water molecules of hydration. The DSC curve will show endothermic or exothermic peaks associated with phase transitions, melting, and decomposition.[\[11\]](#)[\[14\]](#)

### 3.2.3 UV-Visible (UV-Vis) Spectroscopy:

- **Sample Preparation:** Prepare a dilute aqueous solution of the compound of known concentration.

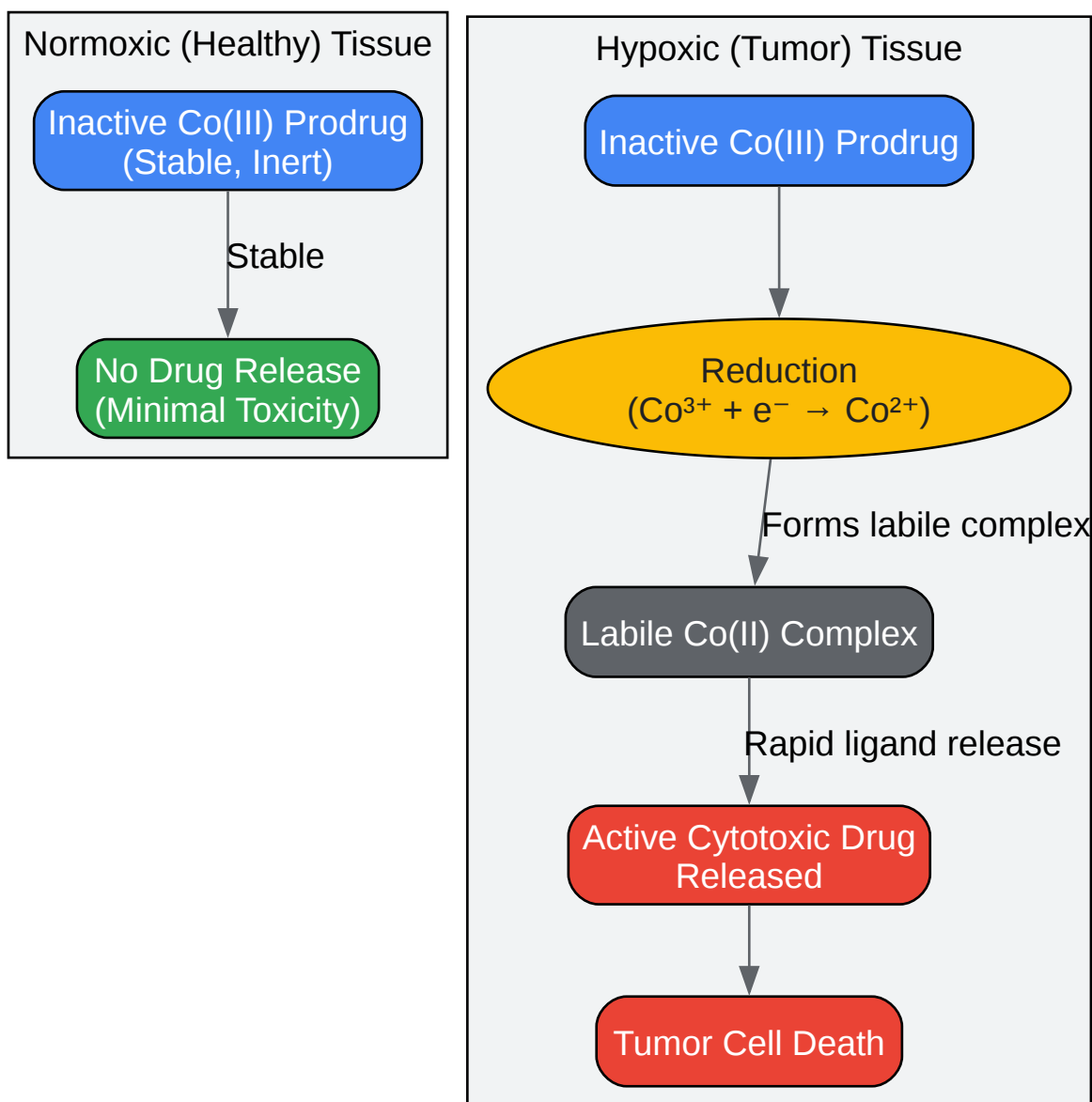
- **Measurement:** Record the absorbance spectrum of the solution over the range of 350-800 nm using a dual-beam UV-Vis spectrophotometer, with deionized water as the reference.
- **Data Analysis:** The spectrum is expected to show a characteristic broad absorption peak for the d-d transitions of the high-spin  $d^7$   $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$  ion, with a maximum absorbance ( $\lambda_{\text{max}}$ ) around 510 nm.[\[12\]](#)

## Role in Drug Development: Hypoxia-Activated Prodrugs

While **Cobalt(II) tetrafluoroborate hexahydrate** is not itself a therapeutic agent, it is a key precursor for synthesizing advanced cobalt(III) complexes that function as hypoxia-activated prodrugs.[\[5\]](#) This strategy is highly relevant for cancer therapy, as many solid tumors contain regions of low oxygen (hypoxia).[\[3\]](#)[\[15\]](#)

### Mechanism of Action:

- **Prodrug Design:** A cytotoxic (cell-killing) ligand is coordinated to a stable, kinetically inert Cobalt(III) center. The resulting Co(III) complex is non-toxic because the active ligand is securely bound and unable to interact with its biological target.[\[16\]](#)
- **Selective Activation:** In the reductive environment of hypoxic tumor cells, the inert Co(III) center is reduced to the labile Co(II) state.[\[5\]](#)
- **Drug Release:** The Co(II) complex is kinetically labile, meaning it rapidly releases its ligands. This process liberates the cytotoxic drug specifically within the tumor, where it can then exert its therapeutic effect.[\[4\]](#)
- **Minimized Side Effects:** Because the drug is only activated in the hypoxic tumor microenvironment, damage to healthy, well-oxygenated tissues is minimized, leading to a wider therapeutic window.[\[17\]](#)



[Click to download full resolution via product page](#)

**Caption:** General mechanism of a hypoxia-activated Cobalt(III) prodrug.

## Conclusion

**Cobalt(II) tetrafluoroborate hexahydrate** is a foundational compound in modern coordination chemistry. Its well-defined structure and the weakly coordinating nature of its anion make it an ideal starting point for synthesizing a diverse array of cobalt complexes. For researchers in drug development, understanding the properties and synthetic utility of this precursor is the first step toward designing innovative metal-based therapeutics, such as targeted, hypoxia-

activated anticancer agents. The experimental protocols and mechanistic insights provided in this guide serve as a critical resource for leveraging this versatile compound in advanced research applications.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cobalt(II) tetrafluoroborate hexahydrate | 15684-35-2 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Optimization of the auxiliary ligand shell of Cobalt(III)(8-hydroxyquinoline) complexes as model hypoxia-selective radiation-activated prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiolytic and cellular reduction of a novel hypoxia-activated cobalt(III) prodrug of a chloromethylbenzindoline DNA minor groove alkylator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CAS 15684-35-2: Cobalt tetrafluoroborate hexahydrate [cymitquimica.com]
- 7. Cobalt(II) tetrafluoroborate hydrate, 96% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Cobalt(2+) tetrafluoroborate--water (1/2/6) | B2CoF8H12O6 | CID 15771041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cobalt(II) tetrafluoroborate 99 15684-35-2 [sigmaaldrich.com]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. testbook.com [testbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Hypoxia-activated dissociation of heteroleptic cobalt(iii) complexes with functionalized 2,2'-bipyridines and a model anticancer drug esculetin - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [physical and chemical properties of Cobalt(II) tetrafluoroborate hexahydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b102891#physical-and-chemical-properties-of-cobalt-ii-tetrafluoroborate-hexahydrate]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)